molecular formula C12H18S2 B14719910 Benzene, [1,1-bis(ethylthio)ethyl]- CAS No. 22914-06-3

Benzene, [1,1-bis(ethylthio)ethyl]-

Cat. No.: B14719910
CAS No.: 22914-06-3
M. Wt: 226.4 g/mol
InChI Key: JKYMIOWTGBZMGI-UHFFFAOYSA-N
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Description

Benzene, [1,1-bis(ethylthio)ethyl]-: is an organic compound with the molecular formula C12H18S2 . It is characterized by the presence of a benzene ring substituted with a 1,1-bis(ethylthio)ethyl group. This compound contains a total of 32 bonds, including 14 non-hydrogen bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 sulfide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1,1-bis(ethylthio)ethyl]- typically involves the reaction of benzene with 1,1-bis(ethylthio)ethane under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production methods for Benzene, [1,1-bis(ethylthio)ethyl]- may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Benzene, [1,1-bis(ethylthio)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Benzene, [1,1-bis(ethylthio)ethyl]- is used as a precursor in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound may be used to study the effects of sulfide groups on biological systems. It can also serve as a model compound for understanding the behavior of similar structures in biological environments.

Industry: In the industrial sector, Benzene, [1,1-bis(ethylthio)ethyl]- can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it valuable for creating compounds with specific properties .

Mechanism of Action

The mechanism of action of Benzene, [1,1-bis(ethylthio)ethyl]- involves its interaction with molecular targets through its sulfide groups. These groups can participate in redox reactions, forming reactive intermediates that can interact with various biological molecules. The benzene ring provides a stable aromatic platform that can facilitate interactions with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

  • Benzene, [1,1-bis(methylthio)ethyl]-
  • Benzene, [1,1-bis(propylthio)ethyl]-
  • Benzene, [1,1-bis(butylthio)ethyl]-

Comparison: Benzene, [1,1-bis(ethylthio)ethyl]- is unique due to its specific ethylthio substituents

Properties

CAS No.

22914-06-3

Molecular Formula

C12H18S2

Molecular Weight

226.4 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)ethylbenzene

InChI

InChI=1S/C12H18S2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

JKYMIOWTGBZMGI-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(C1=CC=CC=C1)SCC

Origin of Product

United States

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